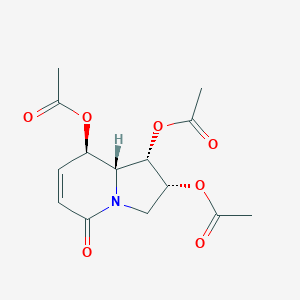

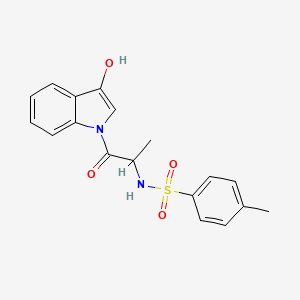

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine is a natural product that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the indolizidine alkaloid family and was first isolated from the leaves of the plant species Aspidosperma polyneuron in 1988. Since then, it has been the subject of numerous research studies, with its medicinal and biological activities being investigated in detail. We will also discuss the advantages and limitations of using this compound in laboratory experiments, as well as potential future directions for its use.

Scientific Research Applications

Inhibitor of α-mannosidase

Swainsonine is a potent inhibitor of α-mannosidase, an enzyme that plays a crucial role in the processing of glycoproteins . By inhibiting this enzyme, Swainsonine can affect the structure and function of glycoproteins, which has implications for a variety of biological processes.

Antiproliferative Activity

Swainsonine has been shown to have antiproliferative activity . This means it can inhibit the growth of cells, which makes it of interest in the study of diseases characterized by abnormal cell growth, such as cancer.

Antimetastatic Activity

In addition to its antiproliferative effects, Swainsonine also has antimetastatic activity . This means it can inhibit the spread of cancer cells from the primary tumor to other parts of the body, which is a key factor in the progression of cancer.

Immunomodulatory Activity

Swainsonine has been found to have immunomodulatory activity . This means it can modulate the immune response, either enhancing or suppressing it. This makes it of interest in the study of diseases of the immune system, as well as in the development of immunotherapies for various conditions.

Inhibition of Glycoprotein Processing

Swainsonine inhibits glycoprotein processing . Glycoproteins play a wide variety of roles in the body, including in cell-cell interactions, immune responses, and the functioning of the nervous system. By inhibiting their processing, Swainsonine can affect these and other biological processes.

6. Research on Endophytes, Plant and Insect Pathogens Swainsonine is produced by endophytes, plant and insect pathogens . Studying the production of Swainsonine can provide insights into the biology of these organisms, as well as their interactions with their hosts.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Tridolgosir, is alpha-mannosidase II (alphaMII) . AlphaMII is an enzyme that processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface .

Mode of Action

Tridolgosir competitively inhibits alphaMII . This inhibition leads to the creation of highly branched carbohydrate structures, which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types .

Biochemical Pathways

The inhibition of alphaMII by Tridolgosir affects the processing of N-linked carbohydrates of glycoproteins . This results in the reduction of carbohydrates that bind to L-PHA, reducing the aggressiveness of metastatic phenotype cells, slowing tumor growth, and increasing “hybrid type” carbohydrates on the cell surface . These hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells .

Result of Action

The result of Tridolgosir’s action is a reduction in the aggressiveness of metastatic phenotype cells and slowed tumor growth . Additionally, it increases the presence of “hybrid type” carbohydrates on the cell surface, which may enhance the activation of lymphocytes and increase tumor susceptibility to lymphokine activated and natural killer cells .

properties

IUPAC Name |

[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXMIOMJNNRVNX-HBJVGIJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

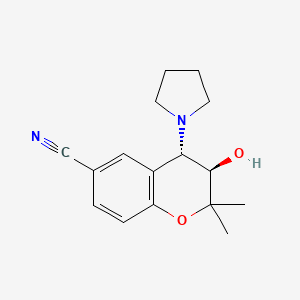

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)